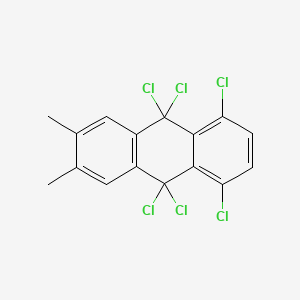
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene is a chlorinated hydrocarbon compound. It is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene typically involves chlorination reactions. The starting material is often a precursor hydrocarbon, which undergoes multiple chlorination steps under controlled conditions to achieve the desired hexachlorinated product. The reaction conditions usually include the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under specific temperature and pressure conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized for maximum yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated anthraquinones, while reduction can produce partially dechlorinated hydrocarbons.
Applications De Recherche Scientifique
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorination reactions.
Biology: The compound’s effects on biological systems are studied to understand its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved include oxidative stress and disruption of cellular processes due to the presence of multiple chlorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dieldrin: A chlorinated hydrocarbon with similar structural features and chemical properties.
Endosulfan: Another chlorinated compound used as an insecticide, sharing some chemical reactivity with 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
136559-93-8 |
|---|---|
Formule moléculaire |
C16H10Cl6 |
Poids moléculaire |
415.0 g/mol |
Nom IUPAC |
1,4,9,9,10,10-hexachloro-6,7-dimethylanthracene |
InChI |
InChI=1S/C16H10Cl6/c1-7-5-9-10(6-8(7)2)16(21,22)14-12(18)4-3-11(17)13(14)15(9,19)20/h3-6H,1-2H3 |
Clé InChI |
NMUDBFNWILOOTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(C3=C(C=CC(=C3C2(Cl)Cl)Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


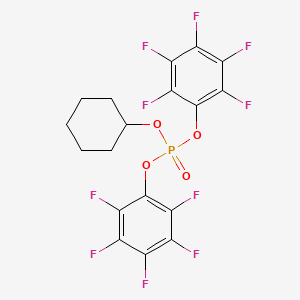

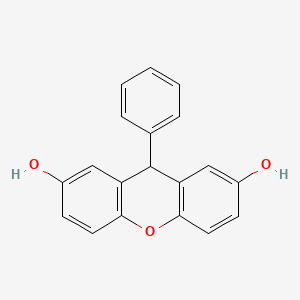
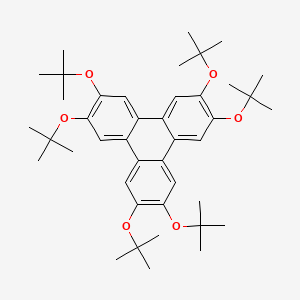
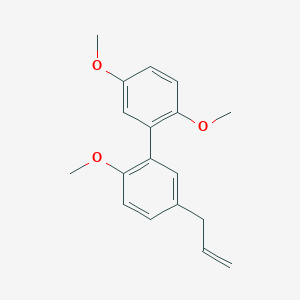
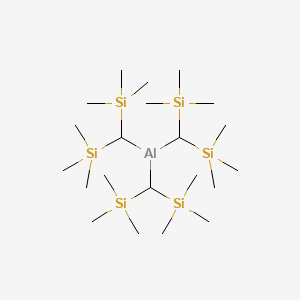
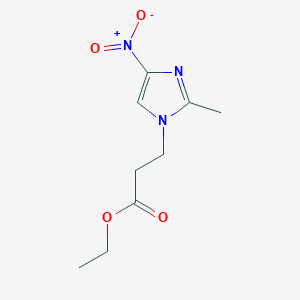
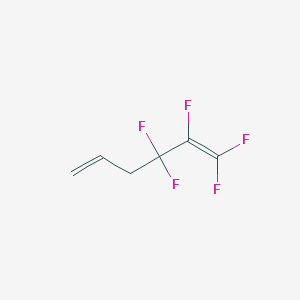
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)
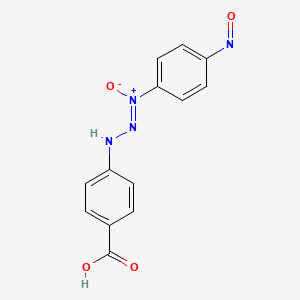
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
